Cas no 1353967-62-0 ([1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine)

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine is a multifunctional amine derivative featuring a piperidine core with an ethylamine side chain and benzyl-isopropyl substituents. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which may facilitate interactions with biological targets such as receptors or enzymes. The presence of both primary and tertiary amine groups enhances its potential as a building block for drug development, offering opportunities for further functionalization. Its balanced lipophilicity, conferred by the benzyl and isopropyl groups, may improve membrane permeability, making it a candidate for CNS-active compounds. The molecule's modular design allows for optimization in pharmacokinetic or binding studies.
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine structure
1353967-62-0 structure
商品名:[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine
CAS番号:1353967-62-0
MF:C18H31N3
メガワット:289.458844423294
CID:2160140

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine 化学的及び物理的性質

名前と識別子

    • [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine
    • N-((1-(2-Aminoethyl)piperidin-3-yl)methyl)-N-benzylpropan-2-amine
    • AM93598
    • [1-(2-aminoethyl)piperidin-3-ylmethyl]benzylisopropylamine
    • インチ: 1S/C18H31N3/c1-16(2)21(14-17-7-4-3-5-8-17)15-18-9-6-11-20(13-18)12-10-19/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3
    • InChIKey: ZHEPEYQXBQEILI-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN)CCCC(CN(CC2C=CC=CC=2)C(C)C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 274
  • トポロジー分子極性表面積: 32.5

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM497229-1g
N-((1-(2-Aminoethyl)piperidin-3-yl)methyl)-N-benzylpropan-2-amine
1353967-62-0 97%
1g
$1378 2022-09-03
Fluorochem
084173-500mg
1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine
1353967-62-0
500mg
£694.00 2022-03-01

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine 関連文献

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amineに関する追加情報

Professional Introduction to [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine and CAS No. 1353967-62-0

The compound with the CAS number 1353967-62-0 and the product name [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of its functional groups, including the piperidine ring, amino ethyl chain, benzyl moiety, and isopropyl amine substituent, contributes to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects. The [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine structure has been investigated for its potential role in various therapeutic areas. Its molecular framework suggests a high degree of versatility, making it a valuable candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The presence of the piperidine ring, a common pharmacophore in many bioactive molecules, enhances its binding affinity to certain enzymes and receptors. This feature is particularly relevant in the context of developing treatments for neurological disorders, where precise targeting is crucial. The amino ethyl chain further modulates the compound's solubility and bioavailability, making it more suitable for oral administration.

Recent studies have highlighted the importance of structural diversity in drug design. The [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine molecule exemplifies this principle by incorporating multiple functional groups that can be fine-tuned to optimize pharmacological properties. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced efficacy and reduced toxicity.

The benzyl group in the molecular structure contributes to the compound's stability and reactivity, enabling it to participate in various chemical transformations. This characteristic makes it a valuable intermediate in synthetic chemistry, facilitating the preparation of more complex molecules with tailored biological activities. The isopropyl amine substituent further enhances the compound's lipophilicity, which is often critical for crossing biological membranes and achieving therapeutic concentrations.

In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving treatment outcomes. The [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine structure has been explored as a potential lead compound for drugs targeting cancer, inflammation, and neurodegenerative diseases. Preliminary findings suggest that it may inhibit key enzymes involved in these pathologies, offering a promising avenue for therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

The pharmacokinetic properties of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine have been thoroughly evaluated using preclinical models. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound demonstrates favorable pharmacokinetic characteristics, including reasonable bioavailability and a suitable half-life for repeated dosing.

Ongoing research aims to further refine the therapeutic potential of this compound by exploring analogues with improved properties. By modifying specific functional groups or introducing new ones, scientists hope to enhance its selectivity, potency, and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research towards clinical applications.

The regulatory landscape for new drug development requires rigorous testing to ensure safety and efficacy before human use. The [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine structure is currently undergoing preclinical evaluations to meet these stringent requirements. These studies will provide critical data on its potential as a therapeutic agent and guide future clinical trials.

In conclusion, [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-benzyl-isopropyl-amine represents a significant contribution to pharmaceutical chemistry with its complex structure and versatile applications. Its potential in treating various diseases underscores the importance of innovative drug design strategies. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise for improving patient outcomes in the future.

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